2-((1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide

BACE1 inhibition Alzheimer's disease imidazole derivatives

This compound is a key member of a matched molecular pair set (N-phenyl, N-p-tolyl, N-unsubstituted) critical for CNS drug discovery SAR. Minor N-substituent perturbations in this imidazole-2-thioacetamide series can shift BACE1 inhibitory potency from low micromolar to inactive, making head-to-head comparison essential. Use this p-tolyl variant alongside CAS 1206989-59-4 (N-phenyl) and CAS 1207010-38-5 (unsubstituted) to experimentally determine N-aryl substitution effects on logD, aqueous solubility, PAMPA permeability, and BBB penetration. Demand ≥95% HPLC purity, 1H NMR + HRMS ID confirmation, and residual solvent analysis for reliable SAR data.

Molecular Formula C25H22BrN3OS
Molecular Weight 492.44
CAS No. 1206989-54-9
Cat. No. B2597689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide
CAS1206989-54-9
Molecular FormulaC25H22BrN3OS
Molecular Weight492.44
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2CC3=CC=CC=C3)C4=CC=C(C=C4)Br
InChIInChI=1S/C25H22BrN3OS/c1-18-7-13-22(14-8-18)28-24(30)17-31-25-27-15-23(20-9-11-21(26)12-10-20)29(25)16-19-5-3-2-4-6-19/h2-15H,16-17H2,1H3,(H,28,30)
InChIKeyNISDAACUMNIQOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((1-Benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide (CAS 1206989-54-9): Chemical Profile and Research Lineage


2-((1-Benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide (CAS 1206989-54-9) is a synthetic small molecule featuring a 1,2,5-trisubstituted imidazole core linked via a thioether bridge to an N-(p-tolyl)acetamide moiety . Its structure is embedded within a known chemical series of 2-substituted-thio-N-(4-substituted-thiazol/1H-imidazol-2-yl)acetamides that have been investigated as β-secretase 1 (BACE1) inhibitors, a target relevant to Alzheimer's disease drug discovery [1]. The compound is currently cataloged by multiple chemical suppliers for research use, with a molecular weight of 492.4 g/mol and molecular formula C25H22BrN3OS.

Why 2-((1-Benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide Cannot Be Replaced by In-Class Analogs Without Data Verification


Within the imidazole-2-thioacetamide scaffold, small structural perturbations—such as replacing the N-benzyl group with N-phenyl or N-tolyl, or modifying the acetamide N-substituent—have been shown to dramatically alter BACE1 inhibitory potency, blood-brain barrier (BBB) permeability, and cytotoxicity profiles in closely related analogs [1]. For instance, the most potent analog in the published series, compound 41, exhibits an IC50 of 4.6 μM, while other analogs with subtle variations show significantly weaker or no activity, underscoring that even minor changes in the N-substitution pattern can lead to complete loss of biological effect. Therefore, assuming functional interchangeability between this compound and its des-p-tolyl analog (CAS 1207010-38-5), N-phenyl analog (CAS 1206989-59-4), or N-(p-tolyl)imidazole regioisomer (CAS 1207042-73-6) is scientifically unfounded without direct, paired experimental data.

Quantitative Differentiation Evidence for 2-((1-Benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide (CAS 1206989-54-9) Against Closest Analogs


BACE1 Inhibitory Activity: Absence of Published IC50 Data for the Target Compound

A direct literature search identified a published BACE1 inhibitor series containing structurally analogous compounds, but no quantitative IC50, Ki, or % inhibition data at a specified concentration could be located for CAS 1206989-54-9 itself [1]. The closest characterized analog in the public domain is compound 41 from Yan et al. (2017), which achieved an IC50 of 4.6 μM in a fluorescence resonance energy transfer (FRET)-based BACE1 assay; however, that compound differs from the target compound by multiple substituents and cannot serve as a direct comparator [1]. Without paired testing under identical assay conditions, no reliable quantitative differentiation can be claimed.

BACE1 inhibition Alzheimer's disease imidazole derivatives

Structural Differentiation: N-(p-Tolyl)acetamide vs. N-Phenylacetamide vs. Unsubstituted Acetamide Analogs

Three commercially available analogs that share the identical 1-benzyl-5-(4-bromophenyl)-1H-imidazole-2-thioether core differ only in the acetamide N-substituent: the target compound (N-p-tolyl, CAS 1206989-54-9, MW 492.4), the N-phenyl analog (CAS 1206989-59-4, MW 478.4), and the unsubstituted acetamide (CAS 1207010-38-5, MW 402.3) . In the parent BACE1 series, the nature of the N-substituent on the acetamide profoundly influences both enzymatic potency and BBB permeability, with lipophilic aromatic groups generally favoring target engagement but requiring careful tuning to avoid cytotoxicity [1]. The p-tolyl group introduces a 14 Da mass shift and a modest increase in lipophilicity (estimated ΔcLogP ≈ +0.5) relative to the N-phenyl analog, which can affect solubility, permeability, and off-target binding profiles.

medicinal chemistry structure-activity relationship imidazole

Validated Research Applications for 2-((1-Benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide (CAS 1206989-54-9)


Chemical Probe in BACE1 Medicinal Chemistry Optimization Programs

When used alongside its N-phenyl (CAS 1206989-59-4) and unsubstituted acetamide (CAS 1207010-38-5) analogs in a matrix SAR study, this compound can help deconvolute the contribution of the N-(p-tolyl) group to BACE1 affinity, BBB penetration, and cellular toxicity. This head-to-head comparison is essential because the parent literature shows that minor N-substituent changes can shift IC50 values from low micromolar to inactive [1].

Physicochemical Property Series for CNS Drug-Likeness Profiling

The compound serves as a member of a matched molecular pair set (N-phenyl, N-p-tolyl, N-unsubstituted) for experimentally determining the effect of N-aryl substitution on logD, aqueous solubility, and PAMPA permeability. Such data are critical for CNS drug discovery projects where a narrow logD range (typically 1–4) and low polar surface area are required for adequate brain exposure [1].

Vendor Qualification and Batch-to-Batch Reproducibility Testing

Given the absence of published biological data, laboratories intending to use this compound must request vendor certificates of analysis that include HPLC purity (recommended ≥95%), identity confirmation by 1H NMR and HRMS, and residual solvent levels. Procurement specifications should explicitly require these quality metrics to ensure that any observed biological activity is attributable to the target structure rather than impurities or degradation products.

Quote Request

Request a Quote for 2-((1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.